molecular formula C9H7ClFNO B8389208 8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8389208
M. Wt: 199.61 g/mol
InChI Key: SXMXVGGMZMOUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H7ClFNO and its molecular weight is 199.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

8-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7ClFNO/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-2H,3-4H2,(H,12,13)

InChI Key

SXMXVGGMZMOUHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction procedure and workup as described in Example 1, [2-(3-chloro-4-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester (I-34c: 1.4 g, 5.7142 mmol) in POCl3 (11.4 mL) was reacted with P2O5 (1.62 g, 11.4285 mmol) at 110° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (35% ethylacetate in hexane) afforded 250 mg of the product (21.98% yield).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
11.4 mL
Type
solvent
Reaction Step Three
Yield
21.98%

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